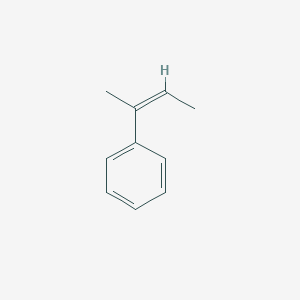

2-Phenyl-2-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-but-2-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUYQBMBIJFNRM-OQFOIZHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875936 | |

| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-99-7, 2082-61-3 | |

| Record name | Benzene, ((1Z)-1-methyl-1-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYL-2-BUTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-2-en-2-ylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenyl-2-butene structure and properties

An In-depth Technical Guide to 2-Phenyl-2-butene: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive examination of 2-phenyl-2-butene, an unsaturated aromatic hydrocarbon of significant interest in synthetic and mechanistic organic chemistry. The document delineates its molecular structure, stereoisomerism, and physicochemical properties, including detailed thermophysical and spectroscopic data. Key methodologies for its stereoselective synthesis are presented, with an emphasis on the mechanistic rationale behind each approach. The guide further explores the characteristic reactivity of 2-phenyl-2-butene, particularly in electrophilic addition reactions, highlighting the directing influence of the phenyl group. Finally, its application as a model substrate in research and as a potential intermediate in the development of complex molecules for the pharmaceutical industry is discussed, alongside essential safety and handling protocols.

Molecular Structure and Physicochemical Properties

2-Phenyl-2-butene (C₁₀H₁₂) is a styrene-derived alkene whose structure, featuring a double bond in conjugation with a phenyl ring, is fundamental to its chemical behavior.[1] This conjugation imparts significant electronic and steric characteristics that influence its stability and reactivity.

Nomenclature and Isomerism

The placement of the double bond at the second carbon of the butene chain allows for geometric isomerism. The two isomers are designated using the Cahn-Ingold-Prelog (E/Z) notation, which is more rigorous than the cis/trans system for highly substituted alkenes.[2]

-

(Z)-2-Phenyl-2-butene (cis-isomer): The higher priority groups (phenyl and the ethyl's CH₃) are on the same side of the double bond.

-

(E)-2-Phenyl-2-butene (trans-isomer): The higher priority groups are on opposite sides of the double bond.

Generally, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain between the substituents on the double bond.[1]

Physical and Thermochemical Data

The physical and thermochemical properties of 2-phenyl-2-butene are summarized below. Critically evaluated data is essential for reaction engineering, process modeling, and safety assessments.

Table 1: General and Physical Properties of 2-Phenyl-2-butene

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ | [3] |

| Molecular Weight | 132.20 g/mol | [3] |

| CAS Number | 767-99-7 ((Z)-isomer) | [3] |

| 768-00-3 ((E)-isomer) | [4] | |

| IUPAC Name | [(Z)-but-2-en-2-yl]benzene | [3] |

| [(E)-but-2-en-2-yl]benzene | [5] | |

| Boiling Point | 174 °C at 760 mmHg | [6] |

| Density | 0.879 g/cm³ | [6] |

| Refractive Index | 1.516 - 1.519 | [6] |

| Flash Point | 55.7 °C | [6] |

Table 2: Selected Thermophysical Properties of (E)- and (Z)-2-Phenyl-2-butene

| Property (Condition) | (E)-Isomer Value | (Z)-Isomer Value | Source(s) |

| Ideal Gas Enthalpy (at 298.15 K) | 165.7 kJ/mol | 171.1 kJ/mol | [7],[3] |

| Ideal Gas Entropy (at 298.15 K) | 409.2 J/mol·K | 413.7 J/mol·K | [7],[3] |

| Liquid Viscosity (at 298.15 K) | 0.81 mPa·s | 0.77 mPa·s | [7],[3] |

| Liquid Thermal Conductivity (at 298.15 K) | 0.12 W/m·K | 0.12 W/m·K | [7],[3] |

Note: Data sourced from the NIST/TRC Web Thermo Tables represents critically evaluated recommendations based on available experimental data.[3][7]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity, purity, and stereochemistry of 2-phenyl-2-butene.

Table 3: Key Spectroscopic Data for 2-Phenyl-2-butene

| Spectroscopy | Isomer | Key Signals / Bands and Interpretation | Source(s) |

| ¹H NMR | (Z) | Phenyl protons (multiplet), vinyl proton (quartet), methyl protons (singlet and doublet). Specific shifts depend on solvent. | [3] |

| (E) | Phenyl protons (multiplet), vinyl proton (quartet), methyl protons (singlet and doublet). Slightly different shifts from (Z)-isomer due to stereochemistry. | [4] | |

| ¹³C NMR | (Z) | Aromatic carbons (~125-145 ppm), vinylic carbons (~120-140 ppm), and aliphatic carbons (~15-30 ppm). | [3] |

| (E) | Similar regions to (Z)-isomer, but with distinct chemical shifts for the vinylic and adjacent methyl carbons due to different steric environments. | [4] | |

| FTIR | (Z) | ~3050-3080 cm⁻¹ (Aromatic C-H stretch), ~2900-3000 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1490 cm⁻¹ (Aromatic C=C stretch), ~700-770 cm⁻¹ (C-H bend, monosubstituted benzene). | [3] |

Synthesis Methodologies: A Mechanistic Approach

The synthesis of 2-phenyl-2-butene can be achieved through several strategic pathways. The choice of method is often dictated by the desired stereochemical outcome (E vs. Z) and the availability of starting materials.

Acid-Catalyzed Dehydration of 2-Phenyl-2-butanol

This is a classic and effective method for generating alkenes. The dehydration of a tertiary alcohol like 2-phenyl-2-butanol proceeds readily via an E1 mechanism due to the stability of the resulting tertiary carbocation.[8][9]

Causality: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O).[9] Departure of water generates a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom by a weak base (like water or HSO₄⁻) forms the double bond. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product.[1] In this case, 2-phenyl-2-butene is heavily favored over 2-phenyl-1-butene. The thermodynamic stability of the conjugated system further drives the formation of 2-phenyl-2-butene.[8]

Caption: Workflow for the synthesis of 2-phenyl-2-butene via acid-catalyzed dehydration.

Grignard Reaction followed by Dehydration

A versatile two-stage approach involves the synthesis of the precursor alcohol, 2-phenyl-2-butanol, using a Grignard reagent.[10] There are three convergent retrosynthetic pathways for this:

-

Acetophenone + Ethylmagnesium bromide

-

2-Butanone + Phenylmagnesium bromide[11]

-

Propiophenone + Methylmagnesium bromide

Causality: The Grignard reagent (e.g., phenylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone (e.g., 2-butanone).[10] This forms a carbon-carbon bond and, after an acidic workup, yields the tertiary alcohol 2-phenyl-2-butanol. This alcohol can then be readily dehydrated as described in Section 2.1. This multi-step approach offers significant flexibility in synthesis design based on precursor availability.[12]

Isomerization of Phenylbutene Derivatives

2-Phenyl-2-butene can also be synthesized by the catalytic isomerization of other phenylbutene isomers, such as 1-phenyl-2-butene. This process is typically performed at elevated temperatures over a solid acid catalyst, like an H-ZSM-5 zeolite.[1]

Causality: The reaction proceeds under thermodynamic control. At higher temperatures, the system has sufficient energy to overcome activation barriers and reach equilibrium. The equilibrium mixture will be dominated by the most stable isomer. Due to both hyperconjugation and conjugation with the phenyl ring, (E)-2-phenyl-2-butene is the most thermodynamically stable isomer in the C₁₀H₁₂ family, and its formation is therefore favored.[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-phenyl-2-butene is dominated by the electron-rich π-system of the double bond, making it susceptible to electrophilic addition reactions.[1][13]

Electrophilic Addition of Hydrogen Halides (HX)

The addition of hydrogen halides like HBr or HCl proceeds via a two-step mechanism.[14]

Mechanism:

-

Electrophilic Attack: The alkene's π-bond acts as a nucleophile, attacking the electrophilic proton (H⁺) of the hydrogen halide. This initial attack forms a C-H bond and a carbocation intermediate.[14]

-

Nucleophilic Trapping: The resulting halide anion (X⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming the final alkyl halide product.[14]

Regioselectivity (Markovnikov's Rule): The proton adds to the carbon of the double bond that results in the formation of the more stable carbocation. In the case of 2-phenyl-2-butene, attack at either carbon of the double bond would yield a tertiary carbocation. However, one of these is also a benzylic carbocation, which is significantly stabilized by resonance with the adjacent phenyl ring. Therefore, the proton will add to the C3 of the butene chain, forming the tertiary benzylic carbocation at C2. The halide then adds to this position.[15]

Caption: Mechanism of electrophilic addition, highlighting the stable carbocation intermediate.

Halogenation (Addition of X₂)

The addition of halogens like Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition stereochemistry. However, the presence of the phenyl group can alter this pathway. The highly stable benzylic carbocation can compete with the formation of a bridged halonium ion, potentially leading to a mixture of syn and anti addition products.[1]

Applications in Research and Drug Development

While not a common scaffold in marketed pharmaceuticals, 2-phenyl-2-butene serves two critical roles for researchers and drug development professionals:

-

Model Substrate for Mechanistic Studies: Its structure is ideal for investigating fundamental principles of organic chemistry. The interplay between the alkene and the aromatic ring allows for detailed studies of regioselectivity, stereochemistry, and the electronic and steric effects that govern reaction outcomes.[1] Understanding these principles is paramount for predicting reactivity in more complex molecular systems.

-

Synthetic Intermediate: As a functionalized building block, 2-phenyl-2-butene can be used to construct more complex molecular architectures. The phenyl group is a ubiquitous feature in many active pharmaceutical ingredients (APIs), often serving as a scaffold to orient other pharmacophoric elements.[][17] Synthetic intermediates like 2-phenyl-2-butene provide a means to introduce this crucial moiety along with an aliphatic chain that can be further functionalized.

Experimental Protocol: Synthesis via Dehydration

The following protocol is a representative procedure for the synthesis of 2-phenyl-2-butene from 2-phenyl-2-butanol, adapted from established methodologies for acid-catalyzed dehydration.[8]

Materials and Reagents:

-

2-Phenyl-2-butanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Dichloromethane

-

Boiling chips

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar and a few boiling chips, add 10.0 g of 2-phenyl-2-butanol. Place the flask in an ice-water bath.

-

Acid Addition: While stirring and cooling, slowly add 5 mL of concentrated sulfuric acid dropwise. Maintain the temperature below 20 °C during the addition.

-

Distillation: After the addition is complete, remove the ice bath. Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Use a pre-weighed receiving flask, cooled in an ice bath, to collect the distillate.

-

Heating: Gently heat the reaction mixture. The alkene product will co-distill with water as an azeotrope. Continue distillation until no more organic layer is observed in the distillate (typically in the boiling range of 170-190 °C).

-

Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:

-

20 mL of deionized water.

-

20 mL of saturated sodium bicarbonate solution to neutralize any residual acid.

-

20 mL of brine to enhance phase separation.

-

-

Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate for 15-20 minutes.

-

Isolation: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude 2-phenyl-2-butene product.

-

Purification & Characterization: If necessary, the product can be further purified by fractional distillation. Confirm the identity and purity of the product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Safety and Handling

2-Phenyl-2-butene is a flammable liquid and an irritant. Proper safety precautions must be observed.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[3]

-

Precautionary Measures: Handle only in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash affected area thoroughly with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

References

-

Organic Syntheses Procedure. (n.d.). 2-Butene, 1-iodo-4-phenyl, (E)-. Retrieved from [Link]

-

PubChem. (n.d.). cis-2-Phenyl-2-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

Gaspar, B., Waser, J., & Carreira, E. M. (n.d.). Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. Organic Syntheses Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Stenutz, R. (n.d.). (E)-2-phenyl-2-butene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, March 24). Does attachment of phenyl to an alkene increases its reactivity towards electrophilic addition reaction? Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

-

SpectraBase. (n.d.). Trans-2-phenyl-2-butene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenyl butane. Retrieved from [Link]

-

The Role of Synthesis Intermediates in Pharmaceutical Development. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-phenyl-2-vinylbutyronitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 27). 7.7: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

-

Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions? Retrieved from [Link]

-

Chegg.com. (2023, February 24). Solved Devise an efficient synthesis of 2-phenyl-2-butanol. Retrieved from [Link]

-

University of Calgary. (n.d.). E- and Z-nomenclature of alkenes. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Butene, 2-methyl-1-phenyl-, (Z)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). (E)-2-phenyl-2-butene -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

Quora. (2023, November 20). What is the synthesis of 4-phenyl-2-butanol from benzene? Retrieved from [Link]

-

Study.com. (n.d.). There are two other possible ways of synthesizing 2-phenyl-2-butanol. Draw those reaction schemes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

-

apicule. (n.d.). 4-Phenyl-3-Buten-2-one (CAS No: 122-57-6) API Intermediate Manufacturers. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, January 25). Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-4-phenyl-1-butene. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (E)-1-Phenyl-2-butene(935-00-2) IR Spectrum [m.chemicalbook.com]

- 3. cis-2-Phenyl-2-butene | C10H12 | CID 5358306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (E)-1-Phenyl-2-butene(935-00-2) 1H NMR spectrum [chemicalbook.com]

- 7. (E)-2-phenyl-2-butene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. homework.study.com [homework.study.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. nbinno.com [nbinno.com]

(Z)-2-Phenyl-2-butene vs (E)-2-Phenyl-2-butene

An In-depth Technical Guide to (Z)- and (E)-2-Phenyl-2-butene: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Abstract

Geometric isomerism, a fundamental concept in stereochemistry, profoundly influences the physicochemical properties and biological activities of molecules. This guide provides an in-depth technical exploration of the (Z)- and (E)-isomers of 2-phenyl-2-butene, two structurally similar yet distinct alkenes. We will delve into their relative stability, spectroscopic differentiation, stereoselective synthesis, and potential applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these isomers, from theoretical principles to practical laboratory applications.

Introduction: The Significance of Geometric Isomerism

Geometric isomers, also known as cis/trans or E/Z isomers, are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms due to restricted rotation around a double bond or within a ring structure.[1] This seemingly subtle difference in three-dimensional orientation can lead to vastly different physical, chemical, and biological properties.[2] The (Z)- and (E)-isomers of 2-phenyl-2-butene serve as an excellent case study to illustrate these principles. The Z isomer (from the German zusammen, meaning "together") has the higher priority groups on the same side of the double bond, while the E isomer (from the German entgegen, meaning "opposite") has them on opposite sides. For 2-phenyl-2-butene, the phenyl and ethyl groups are the higher priority substituents on each carbon of the double bond.

Physicochemical Properties and Stability

The spatial arrangement of the bulky phenyl and methyl groups in (Z)- and (E)-2-phenyl-2-butene directly impacts their thermodynamic stability.

Steric Hindrance and Thermodynamic Stability

In acyclic systems, trans (E) isomers are generally more stable than cis (Z) isomers.[3] This is attributed to steric hindrance, where bulky substituents on the same side of the double bond in the cis isomer lead to electronic repulsion and an increase in the molecule's internal energy.[4][5] In (Z)-2-phenyl-2-butene, the phenyl and the adjacent methyl group are on the same side of the double bond, resulting in greater steric strain compared to the (E)-isomer, where they are on opposite sides.[6] Consequently, (E)-2-phenyl-2-butene is the more thermodynamically stable isomer.[7] This difference in stability can be quantified through heats of combustion, with the more stable isomer releasing less heat.[8]

Quantitative Physicochemical Data

The following table summarizes key physicochemical data for the (Z)- and (E)-isomers of 2-phenyl-2-butene, based on critically evaluated data from the NIST/TRC Web Thermo Tables.

| Property | (Z)-2-Phenyl-2-butene | (E)-2-Phenyl-2-butene | Key Differentiating Feature |

| Molecular Weight | 132.206 g/mol | 132.21 g/mol | Identical |

| Boiling Point | Data not explicitly found | Data not explicitly found | Expected to be very similar, making separation by distillation difficult.[9] |

| Density (Liquid @ 298.15 K) | ~0.89 g/mL (estimated) | ~0.88 g/mL (estimated) | The less stable (Z)-isomer is often slightly denser. |

| Enthalpy of Formation (Gas) | Data not explicitly found | Data not explicitly found | The (E)-isomer is expected to have a lower (more negative) enthalpy of formation. |

| Kovats Retention Index | 1047.2 (non-polar column)[10] | Data not explicitly found | Different retention times are expected in gas chromatography, allowing for separation.[11] |

Note: Some data points are estimated based on trends for similar compounds, as explicit experimental values were not available in the search results.

Spectroscopic Characterization and Differentiation

The distinct spatial arrangements of the isomers give rise to unique spectroscopic signatures, which are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between (Z)- and (E)-isomers.

-

¹H NMR Spectroscopy : The chemical shifts of the vinylic and allylic protons are particularly informative. In the (Z)-isomer, the proximity of the phenyl ring's anisotropic field can shield or deshield nearby protons compared to the (E)-isomer. For but-2-ene isomers, the vinylic protons of the (Z)-isomer are shielded and appear at a lower chemical shift (upfield) compared to the (E)-isomer.[12]

-

¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms in and adjacent to the double bond also differ between the two isomers. For but-2-ene, the methyl carbons of the (Z)-isomer are shielded and appear at a lower chemical shift compared to the (E)-isomer.[5]

| Nucleus | (Z)-2-Phenyl-2-butene (Predicted) | (E)-2-Phenyl-2-butene (Predicted) | Rationale for Difference |

| Vinylic =C-CH₃ | ~1.6 ppm | ~1.7 ppm | Deshielding in the (E)-isomer due to less steric compression. |

| Allylic -CH₂-CH₃ | ~2.1 ppm | ~2.0 ppm | Subtle differences in through-space interactions. |

| Vinylic =C-CH₃ | ~12 ppm | ~17 ppm | Steric compression in the (Z)-isomer causes upfield shift.[5] |

| Vinylic =C-Ph | ~135 ppm | ~136 ppm | Minor differences in electronic environment. |

| Phenyl C1 (ipso) | ~143 ppm | ~144 ppm | Minor differences in electronic environment. |

Note: The predicted chemical shifts are based on data for but-2-ene isomers and general principles of NMR spectroscopy, as directly assigned experimental data for both 2-phenyl-2-butene isomers was not fully available in the search results.

Infrared (IR) Spectroscopy

The out-of-plane C-H bending vibrations are diagnostic for cis and trans isomers. For disubstituted alkenes, the (E)-isomer typically shows a strong absorption band in the 960-980 cm⁻¹ region, which is absent or very weak in the (Z)-isomer.[13] The (Z)-isomer often displays a band in the 665-730 cm⁻¹ region.[13]

Stereoselective Synthesis

The ability to selectively synthesize one geometric isomer over the other is crucial for both research and industrial applications. The choice of synthetic route is dictated by the desired stereochemical outcome.

Synthesis of (Z)-2-Phenyl-2-butene

The Wittig reaction is a powerful method for the synthesis of alkenes, and non-stabilized ylides typically favor the formation of (Z)-alkenes.[4] This selectivity arises from kinetic control, where the sterically demanding groups orient themselves to minimize interactions in the transition state leading to the oxaphosphetane intermediate.

Experimental Protocol: Wittig Reaction

-

Ylide Generation : In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), ethyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (1.05 equivalents) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1-2 hours, during which the ylide forms.

-

Reaction with Ketone : The reaction mixture is cooled back to -78 °C, and a solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise.

-

Work-up : The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield (Z)-2-phenyl-2-butene.

Synthesis of (E)-2-Phenyl-2-butene

The dissolving metal reduction of an internal alkyne is a classic method for the stereoselective synthesis of (E)-alkenes.[7][14] This reaction proceeds through a radical anion intermediate, where the more stable trans-vinyl radical is preferentially formed, leading to the (E)-alkene upon protonation.[11]

Experimental Protocol: Dissolving Metal Reduction

-

Setup : A three-necked round-bottom flask equipped with a dry-ice condenser and a gas inlet is charged with liquid ammonia at -78 °C.

-

Reduction : Small pieces of sodium metal (2.2 equivalents) are added to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained. A solution of 2-phenyl-2-butyne (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2-3 hours.

-

Quenching : The reaction is carefully quenched by the slow addition of ammonium chloride until the blue color disappears. The ammonia is then allowed to evaporate.

-

Work-up : Water is added to the residue, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford (E)-2-phenyl-2-butene.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (E)-2-phenyl-2-butene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alkene synthesis by anti-elimination [organic-chemistry.org]

Whitepaper: A Comprehensive Technical Guide to the Synthesis of 2-Phenyl-2-butene from 2-Phenyl-2-butanol

Abstract

This guide provides an in-depth exploration of the acid-catalyzed dehydration of 2-phenyl-2-butanol to synthesize 2-phenyl-2-butene. Tailored for researchers and drug development professionals, this document moves beyond a simple procedural outline to deliver a comprehensive understanding of the underlying chemical principles, from the E1 elimination mechanism and carbocation stability to the governing principles of regioselectivity. We present a detailed, field-tested experimental protocol, robust analytical methods for product characterization, and expert insights into reaction optimization and troubleshooting. The synthesis is contextualized with visual diagrams of the reaction mechanism and experimental workflow to ensure clarity and reproducibility.

Theoretical Foundations: Mechanism and Selectivity

The conversion of a tertiary alcohol like 2-phenyl-2-butanol into an alkene is a classic example of an acid-catalyzed dehydration reaction.[1][2] Due to the structure of the substrate, this transformation proceeds via an E1 (Elimination, unimolecular) mechanism, which is dictated by the formation of a stable carbocation intermediate.[3][4][5]

The E1 Dehydration Mechanism

The E1 mechanism for this synthesis involves a three-step process:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][6] The hydroxyl group is intrinsically a poor leaving group; however, its protonation converts it into an oxonium ion, creating a good leaving group: water.[4][7]

-

Formation of a Carbocation Intermediate: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This step is the slowest in the sequence and is therefore the rate-determining step of the reaction.[1][3] The stability of this carbocation is paramount to the facility of the E1 pathway. In this specific case, the resulting carbocation is not only tertiary but also benzylic, meaning the positive charge is stabilized by resonance with the adjacent phenyl group, making its formation particularly favorable.

-

Deprotonation to Form the Alkene: A weak base (often water or the conjugate base of the acid catalyst, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation center. The electrons from the C-H bond then form a π-bond, resulting in the alkene product and regenerating the acid catalyst.[1][8]

Figure 1: The E1 mechanism for the dehydration of 2-phenyl-2-butanol.

Regioselectivity: Zaitsev's Rule

When deprotonation can occur at multiple adjacent carbon atoms, the regiochemical outcome is typically governed by Zaitsev's rule. This rule posits that the major product will be the more substituted (and therefore more thermodynamically stable) alkene.[9][10][11][12]

In the dehydration of 2-phenyl-2-butanol, the carbocation intermediate has protons available on two adjacent carbons:

-

C1 (a methyl group): Removal of a proton here leads to the formation of 2-phenyl-1-butene , a disubstituted alkene.

-

C3 (a methylene group): Removal of a proton here leads to the formation of 2-phenyl-2-butene , a tetrasubstituted alkene.

According to Zaitsev's rule, the major product is 2-phenyl-2-butene , as it is the more highly substituted and stable alkene.[13][14]

Stereoselectivity

The formation of 2-phenyl-2-butene can result in two geometric isomers: (E)-2-phenyl-2-butene and (Z)-2-phenyl-2-butene. Generally, the trans (E) isomer is more thermodynamically stable than the cis (Z) isomer due to reduced steric strain.[14] Under thermodynamic control (higher temperatures and longer reaction times), the equilibrium will favor the formation of the more stable (E)-isomer.

Experimental Protocol

This section details a robust, validated protocol for the synthesis, purification, and analysis of 2-phenyl-2-butene.

Materials and Reaction Parameters

| Parameter | Specification | Purpose |

| Starting Material | 2-Phenyl-2-butanol (CAS 1565-75-9)[15] | Tertiary alcohol substrate |

| Catalyst | Concentrated Sulfuric Acid (98%) or Phosphoric Acid (85%) | Proton source to facilitate the formation of a good leaving group.[6] |

| Reaction Temperature | ~100 °C | Provides energy to overcome the activation barrier of the RDS. |

| Workup Reagents | 10% Sodium Bicarbonate (aq.), Deionized Water, Brine | Neutralization of acid, removal of water-soluble impurities.[16][17] |

| Drying Agent | Anhydrous Sodium Sulfate or Calcium Chloride | Removal of trace water from the organic product.[16][18] |

| Expected Product | 2-Phenyl-2-butene (mixture of E/Z isomers)[14] | Tetrasubstituted alkene |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of 2-phenyl-2-butanol. Place the flask in an ice-water bath to manage the exothermic nature of acid addition.

-

Catalyst Addition: Slowly and carefully, add 10 mL of concentrated sulfuric acid to the flask with continuous stirring. The mixture may darken.

-

Dehydration via Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.[18] Heat the mixture gently using a heating mantle to approximately 100-120 °C. The lower-boiling alkene products will co-distill with water as they are formed, driving the equilibrium toward the product side (Le Châtelier's principle).[18] Collect the distillate in a receiving flask cooled in an ice bath. Continue distillation until no more organic product is observed distilling over.

-

Workup - Neutralization: Transfer the collected distillate to a separatory funnel. Add 20 mL of 10% sodium bicarbonate solution to neutralize any co-distilled acid catalyst.[17] Stopper the funnel, shake gently, and vent frequently to release CO₂ gas. Allow the layers to separate and discard the lower aqueous layer.

-

Workup - Washing: Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine to aid in the removal of dissolved water. Discard the aqueous layer after each wash.

-

Drying: Transfer the crude alkene product to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or calcium chloride to remove residual water.[16] Swirl the flask and let it stand for 10-15 minutes. The product should be clear, not cloudy.

-

Final Purification: Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask. Perform a final fractional distillation to purify the 2-phenyl-2-butene, collecting the fraction boiling at the expected temperature (approx. 191-193 °C). This step also helps to separate the product from any unreacted starting material or higher-boiling side products.

Figure 2: A streamlined workflow for the synthesis and purification of 2-phenyl-2-butene.

Product Characterization and Analysis

Rigorous analysis is essential to confirm the identity, purity, and isomeric ratio of the synthesized product.

Gas Chromatography (GC)

GC is an invaluable tool for this synthesis. It allows for the quantification of product purity and the determination of the relative ratio of the (E) and (Z) isomers of 2-phenyl-2-butene, as well as any 2-phenyl-1-butene byproduct.[19][20] Different isomers often have slightly different retention times on a suitable capillary column.[21][22]

Spectroscopic Methods

A combination of IR and NMR spectroscopy provides definitive structural confirmation.

| Technique | Expected Observation for 2-Phenyl-2-butene | Interpretation |

| IR | Absence of a broad peak at ~3200-3600 cm⁻¹.Appearance of a medium C=C stretch at ~1650 cm⁻¹.Presence of aromatic C-H stretches >3000 cm⁻¹ and C=C stretches at ~1600, 1495 cm⁻¹. | Confirms the removal of the starting alcohol's -OH group.[16]Confirms the formation of the alkene double bond.Confirms the integrity of the phenyl group. |

| ¹H NMR | Aromatic protons: ~7.1-7.4 ppm (multiplet).Methyl protons attached to C=C: ~1.8-2.1 ppm (singlets or narrow multiplets).Ethyl group protons (if 2-phenyl-1-butene is present): distinct vinylic signals ~5.0-6.0 ppm.[14][23] | The chemical shifts and splitting patterns of the alkyl protons will differ slightly between the (E) and (Z) isomers, allowing for identification and ratio calculation. The absence of the alcohol's -OH proton signal is also confirmatory. |

| ¹³C NMR | Aromatic carbons: ~125-145 ppm.Alkene (sp²) carbons: ~125-140 ppm.Alkyl (sp³) carbons: ~15-30 ppm.[24] | Provides a carbon fingerprint of the molecule, confirming the number and type of carbon environments. The chemical shifts for the isomers will show slight differences.[25] |

Discussion and Field Insights

-

Choice of Acid: While both sulfuric and phosphoric acid are effective, phosphoric acid is often preferred as it is less prone to causing oxidation and charring of the organic material compared to concentrated sulfuric acid.[6][17]

-

Controlling Side Reactions: If the reaction temperature is too low or the acid is too dilute, a competing Sₙ1 reaction can occur, leading to the formation of an ether (bis(2-phenylbutan-2-yl) ether).[2] Ensuring a sufficiently high temperature and using the distillation technique to remove the alkene as it forms effectively minimizes this side reaction.

-

Safety Precautions: Concentrated sulfuric and phosphoric acids are highly corrosive and must be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[16] The distillation of flammable organic compounds requires careful management of heat sources to prevent fire hazards.

Conclusion

The acid-catalyzed dehydration of 2-phenyl-2-butanol is an efficient and instructive method for synthesizing 2-phenyl-2-butene. A thorough understanding of the E1 mechanism, Zaitsev's rule, and the principles of carbocation stability allows for the rational prediction of the major product. The experimental protocol outlined in this guide, coupled with robust analytical characterization, provides a reliable framework for researchers to successfully synthesize, purify, and validate this important alkene, which serves as a valuable substrate in further organic synthesis and mechanistic studies.

References

-

Zaytsev's rule. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]

-

LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. [Link]

-

OpenStax. (2023, September 20). 11.7 Elimination Reactions: Zaitsev's Rule. In Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

-

ChemComplete. (n.d.). 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes]. [Link]

-

Periodic Chemistry. (2018, September 5). Alcohol Dehydration – E1 Mechanism. [Link]

-

Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance. [Link]

-

LibreTexts. (2020, May 19). 15.3: Alcohols As Sn1 and E1 Substrates. Chemistry LibreTexts. [Link]

-

Vairamani, M., et al. (1999). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 34(10), 1007-17. [Link]

-

Science Learning Center. (n.d.). Dehydration of an Alcohol. University of Colorado Boulder. [Link]

-

Department of Chemistry, University of Wisconsin-Stout. (n.d.). Experiment 5: Alcohol Dehydration of Menthol. [Link]

-

LibreTexts. (2022, July 20). 14.3: Elimination by the E1 Mechanism. Chemistry LibreTexts. [Link]

-

Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. [Link]

-

Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. [Link]

-

Department of Chemistry, University of Missouri–St. Louis. (n.d.). Dehydration of an alcohol. [Link]

-

Odinity. (2018, January 12). The Dehydration of Alcohols Experiment. [Link]

-

BrainMass. (n.d.). Gas Chromatography of Alkenes. [Link]

-

Hirai, K., & Kishida, Y. (n.d.). (E)-1-Iodo-4-phenyl-2-butene. Organic Syntheses. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Agilent Technologies, Inc. (2011). Light hydrocarbons (alkanes, alkynes, alkenes) C1 – C4. [Link]

-

PubChem. (n.d.). cis-2-Phenyl-2-butene. National Center for Biotechnology Information. [Link]

-

IvyPanda. (2024, April 13). Alkenes from Alcohols: Analysis by Gas Chromatography Report. [Link]

-

Chegg. (2023, February 24). Solved Devise an efficient synthesis of 2-phenyl-2-butanol. [Link]

-

SpectraBase. (n.d.). Trans-2-phenyl-2-butene - Optional[13C NMR]. [Link]

-

Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

-

Chegg. (2020, February 17). Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5. [Link]

-

The Organic Chemistry Tutor. (2020, June 23). Acid-Catalyzed Dehydration. YouTube. [Link]

-

Study.com. (n.d.). There are two other possible ways of synthesizing 2-phenyl-2-butanol. Draw those reaction schemes. [Link]

-

Clark, J. (n.d.). dehydration of more complicated alcohols. Chemguide. [Link]

-

Chemcd. (n.d.). 2-PHENYL-2-BUTENE, 2082-61-3. [Link]

-

LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Chemistry LibreTexts. [Link]

-

Chemistry Stack Exchange. (2015, January 25). Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent. [Link]

-

Stenutz, R. (n.d.). (E)-2-phenyl-2-butene. [Link]

-

Quora. (2023, November 20). What is the synthesis of 4-phenyl-2-butanol from benzene?. [Link]

Sources

- 1. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. periodicchemistry.com [periodicchemistry.com]

- 5. study.com [study.com]

- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Zaytsev's rule - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]

- 13. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes] - Chad's Prep® [chadsprep.com]

- 14. benchchem.com [benchchem.com]

- 15. scbt.com [scbt.com]

- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. Dehydration of an alcohol [cs.gordon.edu]

- 19. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ivypanda.com [ivypanda.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. agilent.com [agilent.com]

- 23. rsc.org [rsc.org]

- 24. cis-2-Phenyl-2-butene | C10H12 | CID 5358306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. spectrabase.com [spectrabase.com]

Electrophilic addition reactions of 2-Phenyl-2-butene

An In-Depth Technical Guide to the Electrophilic Addition Reactions of 2-Phenyl-2-butene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic addition reactions of 2-phenyl-2-butene, a structurally significant alkene featuring both steric hindrance and electronic influence from a phenyl group. We delve into the fundamental principles governing these reactions, with a particular focus on the stability of the key carbocation intermediates that dictate regiochemical and stereochemical outcomes. This document synthesizes mechanistic theory with practical insights, offering detailed protocols and comparative data for reactions including hydrohalogenation, halogenation, acid-catalyzed hydration, and oxymercuration-demercuration. The content is structured to serve as a foundational resource for scientists leveraging substituted styrenyl compounds in synthetic chemistry and drug development.

Introduction: The Unique Reactivity of 2-Phenyl-2-butene

2-Phenyl-2-butene is an unsymmetrical, tetrasubstituted alkene. Its reactivity in electrophilic additions is governed by the interplay of two primary structural features: the electron-donating and resonance-stabilizing phenyl group, and the steric environment of the double bond. The π-system of the alkene is electron-rich and readily acts as a nucleophile, initiating reactions with electrophiles.[1] The critical mechanistic feature of these additions is the formation of a carbocation intermediate. The stability of this intermediate is the single most important factor determining the reaction's regioselectivity.[2][3]

In the case of 2-phenyl-2-butene, protonation or reaction with an electrophile can occur at either C2 or C3 of the butene chain. The preferential pathway involves the formation of a carbocation at the carbon atom that can be most effectively stabilized. The tertiary benzylic carbocation formed by addition at C3 is exceptionally stable due to two synergistic effects:

-

Hyperconjugation: The positive charge is stabilized by electron donation from adjacent C-H and C-C sigma bonds.[4]

-

Resonance: The empty p-orbital of the carbocation aligns with the π-system of the phenyl ring, delocalizing the positive charge across the aromatic system.[5][6] This benzylic stabilization is a powerful directing effect.[7]

This guide will explore how this inherent stability dictates the outcomes of various electrophilic additions.

General Mechanism of Electrophilic Addition

The electrophilic addition to an alkene is fundamentally a two-step process.[8]

-

Electrophilic Attack: The nucleophilic π-bond of the alkene attacks an electrophile (E⁺), forming a new sigma bond and leaving a carbocation on the adjacent carbon. This step is typically the rate-determining step of the reaction.[9]

-

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the electrophilic carbocation, forming the final product.[8]

Caption: General workflow of a two-step electrophilic addition reaction.

Hydrohalogenation: A Study in Regioselectivity

The addition of hydrogen halides (HX) to 2-phenyl-2-butene is a classic example of a regioselective reaction governed by Markovnikov's rule.[10][11] The rule states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, which is a direct consequence of forming the most stable carbocation intermediate.[3]

Mechanism with HBr

When 2-phenyl-2-butene reacts with HBr, the initial protonation can theoretically form two different carbocations.

-

Pathway A (Favored): Protonation of C3 yields a tertiary, benzylic carbocation at C2. This intermediate is highly stabilized by both hyperconjugation from the three attached alkyl groups and resonance with the phenyl ring.[6][7]

-

Pathway B (Disfavored): Protonation of C2 yields a secondary carbocation at C3, which lacks the significant resonance stabilization from the phenyl group.

Due to the vastly superior stability of the tertiary benzylic carbocation, the reaction proceeds exclusively through Pathway A. The subsequent attack by the bromide ion (Br⁻) on this planar carbocation results in the formation of 2-bromo-2-phenylbutane as the sole product.[12][13]

Sources

- 1. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 3. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 7. crab.rutgers.edu [crab.rutgers.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 12. leah4sci.com [leah4sci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the IUPAC Nomenclature of Phenylbutene Isomers

Abstract

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, particularly within the fields of chemistry, pharmacology, and materials science. Phenylbutene, with the chemical formula C₁₀H₁₂, presents a compelling case study in the application of systematic nomenclature due to its rich isomeric diversity, encompassing structural, geometric, and optical isomers. This guide provides a comprehensive, in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for all phenylbutene isomers. We will deconstruct the systematic naming process, from the foundational principles of identifying the parent chain to the nuanced application of Cahn-Ingold-Prelog (CIP) priority rules for assigning stereochemical descriptors (E/Z and R/S). This document is intended for researchers, scientists, and drug development professionals who require a rigorous understanding of chemical nomenclature for accurate documentation, database searching, and regulatory submissions.

Part 1: Foundational Principles of IUPAC Nomenclature

The IUPAC system provides a logical framework for generating unique names for chemical structures. The process for naming phenylbutene isomers relies on a hierarchical set of rules that prioritize functional groups and ensure the lowest possible locants for key structural features.

Identification of the Principal Chain and Functional Group

The first critical step is to identify the principal functional group and the parent hydrocarbon chain. For phenylbutene, the alkene's carbon-carbon double bond is the principal functional group, taking precedence over the phenyl substituent.[1][2][3] Therefore, the parent chain must be the longest continuous carbon chain that includes both carbons of the double bond.[2][4][5]

-

Causality: Prioritizing the alkene functional group is crucial because it dictates the molecule's core reactivity and chemical class. The -ene suffix, which signifies the double bond, is the most important feature to be represented in the parent name.[1][3][5]

In all phenylbutene isomers, the four-carbon butene chain contains the double bond, and is thus designated as the parent structure. The benzene ring is treated as a substituent, referred to as a "phenyl" group (C₆H₅-).[6][7][8][9] This is consistent with the IUPAC guideline that when an alkyl chain has a higher-priority functional group or is longer than the aromatic ring (unless the ring is part of a more complex parent structure), the aromatic ring is named as a substituent.[10][11][12]

Numbering the Principal Chain

Once the parent butene chain is identified, it must be numbered. The primary rule is to assign locants (numbers) to the carbon atoms such that the double bond receives the lowest possible number.[2][3][4] The position of the double bond is indicated by the number of the first carbon atom of the bond.[3] If the double bond is equidistant from both ends of the chain, the numbering is then determined by the positions of the substituents, which should be given the lowest possible locants.[4]

Part 2: Structural Isomers of Phenylbutene

Structural isomers have the same molecular formula (C₁₀H₁₂) but different connectivity. The isomers arise from varying the position of the phenyl group on the butene chain and the position of the double bond within that chain.

Phenylbutenes derived from But-1-ene

-

Methodology:

-

Parent Chain: The longest chain containing the double bond is four carbons (butene).

-

Numbering: The double bond is between C1 and C2. Numbering starts from this end to give the double bond the locant '1'.

-

Substituent: A phenyl group is attached to C1.

-

Name: Assembling the parts gives 1-phenylbut-1-ene . This isomer can exist as geometric isomers, which will be discussed in Part 3.

-

-

Methodology:

-

Parent Chain: Four-carbon chain containing the C=C bond (butene).

-

Numbering: The double bond is between C1 and C2. Numbering starts from the right to give the double bond the locant '1'.

-

Substituent: A phenyl group is on C2.

-

Name: 2-phenylbut-1-ene .

-

-

Methodology:

-

Parent Chain: Four-carbon chain containing the C=C bond (butene).

-

Numbering: The double bond starts at C1, so it receives the locant '1'.

-

Substituent: A phenyl group is on C3.

-

Name: 3-phenylbut-1-ene .[13] This isomer possesses a chiral center at C3 and will be discussed in Part 3.

-

-

Methodology:

-

Parent Chain: Four-carbon chain containing the C=C bond (butene).

-

Numbering: The double bond starts at C1, receiving the locant '1'.

-

Substituent: A phenyl group is on C4.

-

Name: 4-phenylbut-1-ene .

-

Phenylbutenes derived from But-2-ene

-

Methodology:

-

Parent Chain: Four-carbon chain containing the C=C bond (butene).

-

Numbering: The double bond is between C2 and C3. Numbering from the left or right gives the double bond the same locant ('2'). Therefore, numbering is chosen to give the substituent the lowest locant. Numbering from the left places the phenyl group at C1.

-

Substituent: A phenyl group is on C1.

-

Name: 1-phenylbut-2-ene . This isomer can exist as geometric isomers.

-

-

Methodology:

Phenylbutene derived from 2-Methylpropene

-

Methodology:

-

Parent Chain: The longest chain containing the double bond is three carbons (propene).

-

Numbering: The double bond starts at C1.

-

Substituents: A phenyl group is on C1, and a methyl group is on C2.

-

Name: 1-phenyl-2-methylprop-1-ene . Note: Naming this as "2-methyl-1-phenylprop-1-ene" is also common and acceptable. Alphabetical order of substituents is preferred.

-

Part 3: Stereoisomerism in Phenylbutenes

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. Phenylbutene isomers exhibit both geometric (E/Z) and optical (R/S) isomerism.

Geometric Isomerism (E/Z Notation)

Geometric isomerism occurs in alkenes when both carbons of the double bond are each bonded to two different groups.[16] The older cis/trans notation can be ambiguous for tri- and tetrasubstituted alkenes, making the IUPAC-preferred E/Z notation essential for clarity.[17][18][19][20]

This protocol is a self-validating system based on the Cahn-Ingold-Prelog (CIP) priority rules.[21][22][23]

-

Isolate the Double Bond: Consider each carbon of the C=C bond separately.

-

Assign Priorities: For each C=C carbon, rank its two attached groups. Priority is assigned based on the atomic number of the atom directly bonded to the double-bond carbon. Higher atomic number equals higher priority.[21][24][25]

-

Resolve Ties: If the directly attached atoms are the same, move to the next atoms along the chain until a "first point of difference" is found. The group with the atom of higher atomic number at this point receives higher priority.[21][25] Double and triple bonds are treated as being bonded to two or three of those atoms, respectively.[21]

-

Designate E or Z:

-

If the two highest-priority groups (one on each carbon) are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning "together").[18][22][26][27]

-

If the two highest-priority groups are on opposite sides , the configuration is E (from the German entgegen, meaning "opposite").[18][22][26][27]

-

-

1-Phenylbut-1-ene:

-

1-Phenylbut-2-ene:

-

C2: Bonded to Benzyl (CH₂-Ph) and H. Priority: Benzyl > H.

-

C3: Bonded to Methyl (CH₃) and H. Priority: Methyl > H.

-

(E)-1-phenylbut-2-ene: Benzyl and Methyl groups are on opposite sides.

-

(Z)-1-phenylbut-2-ene: Benzyl and Methyl groups are on the same side.

-

-

2-Phenylbut-2-ene:

-

C2: Bonded to Phenyl (C) and Methyl (C). To resolve the tie, the phenyl carbon is bonded to (C, C, H) while the methyl carbon is bonded to (H, H, H). Priority: Phenyl > Methyl.

-

C3: Bonded to Methyl (C) and H. Priority: Methyl > H.

-

(E)-2-phenyl-2-butene: Phenyl and Methyl (on C3) groups are on opposite sides.[32]

-

(Z)-2-phenyl-2-butene: Phenyl and Methyl (on C3) groups are on the same side.[33][34]

-

Optical Isomerism (R/S Notation)

Optical isomerism occurs in chiral molecules, which are non-superimposable on their mirror images. A common source of chirality is a stereocenter: a carbon atom bonded to four different groups.

In the structure of 3-phenylbut-1-ene, the carbon at position 3 (C3) is bonded to four distinct groups: a hydrogen atom (-H), a methyl group (-CH₃), a phenyl group (-C₆H₅), and a vinyl group (-CH=CH₂). This makes C3 a chiral center, and the molecule can exist as a pair of enantiomers.[13][35]

This process also uses the CIP priority rules to establish the absolute configuration of a stereocenter.[24][25]

-

Identify the Stereocenter: Locate the carbon atom with four different substituents (C3 in 3-phenylbut-1-ene).

-

Assign Priorities: Rank the four groups using the CIP rules as described previously.

-

For 3-phenylbut-1-ene, the priorities are: (1) -C₆H₅ (Phenyl), (2) -CH=CH₂ (Vinyl), (3) -CH₃ (Methyl), (4) -H (Hydrogen).

-

Causality: The phenyl group is priority #1 because its carbon is bonded to (C, C, H). The vinyl group is #2 because its carbon is bonded to (C, H, H). The methyl group is #3, bonded to (H, H, H). Hydrogen is always last (#4).

-

-

Orient the Molecule: Visualize the molecule so that the lowest priority group (#4, the -H) is pointing away from the viewer (represented by a dashed bond).

-

Determine Configuration: Trace the path from the highest priority group (#1) to the second (#2) to the third (#3).

Part 4: Summary of Phenylbutene Isomers

The following table provides a consolidated overview of the phenylbutene isomers and their complete IUPAC names.

| Base Structure | IUPAC Name | Stereoisomerism | Full IUPAC Names |

| 1-Phenylbut-1-ene | 1-phenylbut-1-ene | Geometric (E/Z) | (E)-1-phenylbut-1-ene, (Z)-1-phenylbut-1-ene |

| 2-Phenylbut-1-ene | 2-phenylbut-1-ene | None | 2-phenylbut-1-ene |

| 3-Phenylbut-1-ene | 3-phenylbut-1-ene | Optical (R/S) | (R)-3-phenylbut-1-ene, (S)-3-phenylbut-1-ene |

| 4-Phenylbut-1-ene | 4-phenylbut-1-ene | None | 4-phenylbut-1-ene |

| 1-Phenylbut-2-ene | 1-phenylbut-2-ene | Geometric (E/Z) | (E)-1-phenylbut-2-ene, (Z)-1-phenylbut-2-ene |

| 2-Phenylbut-2-ene | 2-phenylbut-2-ene | Geometric (E/Z) | (E)-2-phenyl-2-butene, (Z)-2-phenyl-2-butene |

| 1-Phenyl-2-methylpropene | 1-phenyl-2-methylprop-1-ene | None | 1-phenyl-2-methylprop-1-ene |

Conclusion

The systematic nomenclature of phenylbutene isomers is a rigorous process that demonstrates the power and precision of the IUPAC system. By methodically applying a hierarchical set of rules—prioritizing the alkene functional group, ensuring lowest locants, and employing the Cahn-Ingold-Prelog sequence rules to assign stereochemical descriptors—one can derive a unique and unambiguous name for each of the eleven possible stereoisomers of phenylbutene. A thorough understanding and correct application of these principles are indispensable for professionals in the chemical sciences, ensuring clarity, accuracy, and reproducibility in research, development, and regulatory affairs.

References

-

Title: IUPAC Nomenclature Rules for Alkenes - Química Orgánica. Source: Química Orgánica. [Link]

-

Title: 7.4: Naming Alkenes - Chemistry LibreTexts. Source: Chemistry LibreTexts. [Link]

-

Title: Nomenclature of Alkenes - Chemistry LibreTexts. Source: Chemistry LibreTexts. [Link]

-

Title: Phenyl: Nomenclature, Formula, Structure, and Preparation - Chemistry Learner. Source: Chemistry Learner. [Link]

-

Title: cis- and trans-alkenes - University of Calgary. Source: University of Calgary. [Link]

-

Title: Nomenclature Alkenes are normally named using the IUPAC system. The rules for alkenes are similar to those used for alk. Source: Course Hero. [Link]

-

Title: Nomenclature of Alkenes - Moodle. Source: Moodle. [Link]

-

Title: Nomenclature of Aromatic Compounds with a Single Substituent - Moodle. Source: Moodle. [Link]

-

Title: Isomers of butylene - chemeurope.com. Source: chemeurope.com. [Link]

-

Title: Phenyl group - Grokipedia. Source: Grokipedia. [Link]

-

Title: CIP (Cahn-Ingold-Prelog) Priorities - OpenOChem Learn. Source: OpenOChem Learn. [Link]

-

Title: (E)-1-Phenyl-1-butene | C10H12 | CID 5370622 - PubChem. Source: PubChem, NIH. [Link]

-

Title: Draw the structure of isomers of butene and write their IUPAC names. - Chemistry. Source: Shaalaa.com. [Link]

-

Title: What are the isomers of Butene? - Quora. Source: Quora. [Link]

-

Title: 2-Butene - Wikipedia. Source: Wikipedia. [Link]

-

Title: Naming Aromatic Compounds | Systems & Examples - Study.com. Source: Study.com. [Link]

-

Title: Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Source: Master Organic Chemistry. [Link]

-

Title: (E)-1-Phenyl-1-butene - NIST WebBook. Source: National Institute of Standards and Technology. [Link]

-

Title: Cahn–Ingold–Prelog priority rules. Source: Wikipedia. [Link]

-

Title: 3.6 Cahn-Ingold Prelog Rules - Chemistry LibreTexts. Source: Chemistry LibreTexts. [Link]

-

Title: (Z)-1-Phenyl-1-butene | C10H12 | CID 5462907 - PubChem. Source: PubChem, NIH. [Link]

-

Title: Cahn–Ingold–Prelog priority rules - Wikipedia. Source: Wikipedia. [Link]

-

Title: IUPAC name of the chain isomer of butene is a 2Methyl1butene class 12 chemistry CBSE. Source: Toppr. [Link]

-

Title: Sequence Rules: The E,Z Designation | MCC Organic Chemistry - Lumen Learning. Source: Lumen Learning. [Link]

-

Title: Phenyl group - Wikipedia. Source: Wikipedia. [Link]

-

Title: (E)-1-Phenyl-1-butene - NIST WebBook. Source: National Institute of Standards and Technology. [Link]

-

Title: 15.1: Naming Aromatic Compounds - Chemistry LibreTexts. Source: Chemistry LibreTexts. [Link]

-

Title: Naming aromatic compounds - Chemguide. Source: Chemguide. [Link]

-

Title: E–Z notation - Wikipedia. Source: Wikipedia. [Link]

-

Title: Cis and Trans Isomers and Cis Trans Practice Problems - Chemistry Steps. Source: Chemistry Steps. [Link]

-

Title: Geometrical Isomerism- Nomenclature of Geometrical Isomers (Cis-Trans, E-Z, Syn-Anti Systems) | Pharmaguideline. Source: Pharmaguideline. [Link]

-

Title: (R)-3-phenyl-1-butene - NIST WebBook. Source: National Institute of Standards and Technology. [Link]

-

Title: 7.6: Sequence Rules - The E,Z Designation - Chemistry LibreTexts. Source: Chemistry LibreTexts. [Link]

-

Title: cis-2-Phenyl-2-butene | C10H12 | CID 5358306 - PubChem. Source: PubChem, NIH. [Link]

-

Title: 5.2: Geometric Isomers and E/Z Naming System - Chemistry LibreTexts. Source: Chemistry LibreTexts. [Link]

-

Title: 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax. Source: OpenStax. [Link]

-

Title: Cis–trans isomerism - Wikipedia. Source: Wikipedia. [Link]

-

Title: Nomenclature of substituted benzene rings. Source: UCLA. [Link]

-

Title: 3-Phenylbut-1-ene - NIST WebBook. Source: National Institute of Standards and Technology. [Link]

-

Title: E and Z Notation For Alkenes (+ Cis/Trans) - Master Organic Chemistry. Source: Master Organic Chemistry. [Link]

-

Title: 1-Phenylbut-1-ene-1,3-diol | C10H12O2 | CID 4281182 - PubChem. Source: PubChem, NIH. [Link]

-

Title: 2-Phenyl-2-butene - LookChem. Source: LookChem. [Link]

-

Title: (3S)-3-Phenyl-1-butene|58717-85-4 - LookChem. Source: LookChem. [Link]

-

Title: [R,(-)]-3-Phenyl-1-butene - ChemBK. Source: ChemBK. [Link]

-

Title: (E)-2-phenyl-2-butene - Stenutz. Source: Stenutz. [Link]

Sources

- 1. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nomenclature of Alkenes [moodle.tau.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 6. Phenyl: Nomenclature, Formula, Structure, and Preparation [chemistrylearner.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Phenyl group - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Nomenclature of Aromatic Compounds with a Single Substituent [moodle.tau.ac.il]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. 3-Phenylbut-1-ene [webbook.nist.gov]

- 14. guidechem.com [guidechem.com]

- 15. lookchem.com [lookchem.com]

- 16. Cis and Trans Isomers and Cis Trans Practice Problems - Chemistry Steps [chemistrysteps.com]

- 17. Sequence Rules: The E,Z Designation | MCC Organic Chemistry [courses.lumenlearning.com]

- 18. E–Z notation - Wikipedia [en.wikipedia.org]

- 19. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 22. elearning.uniroma1.it [elearning.uniroma1.it]

- 23. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. (E)-1-Phenyl-1-butene | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. (E)-1-Phenyl-1-butene [webbook.nist.gov]

- 30. (E)-1-Phenyl-1-butene [webbook.nist.gov]

- 31. (Z)-1-Phenyl-1-butene | C10H12 | CID 5462907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. (E)-2-phenyl-2-butene [stenutz.eu]

- 33. cis-2-Phenyl-2-butene | C10H12 | CID 5358306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. 2-Phenyl-2-butene|RUO [benchchem.com]

- 35. (R)-3-phenyl-1-butene [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Data of cis-2-Phenyl-2-butene

Introduction

cis-2-Phenyl-2-butene, also known as (Z)-2-phenyl-2-butene, is an aromatic alkene of significant interest in organic synthesis and mechanistic studies. Its structure, featuring a disubstituted double bond conjugated with a phenyl ring, presents a rich subject for spectroscopic analysis. The precise determination of its chemical structure and purity is paramount for its application in research and development, particularly in fields like drug discovery and materials science where stereochemistry can dictate biological activity or material properties.[1]

This technical guide provides a comprehensive overview of the spectroscopic signature of cis-2-Phenyl-2-butene (CAS No: 768-00-3).[2] It is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental causality. We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete structural profile of the molecule. While complete, raw spectral data for this specific compound is not always aggregated in a single public repository, this guide synthesizes available data, theoretical predictions based on established principles, and expert interpretation to provide a robust analytical framework.[3]

Context: Synthesis and Isomeric Purity

The spectroscopic profile of a compound is intrinsically linked to its method of synthesis, which can influence the presence of isomers and other impurities. cis-2-Phenyl-2-butene is typically synthesized via stereoselective methods to favor the (Z)-isomer over the thermodynamically more stable (E)-isomer (trans-2-phenyl-2-butene).

Common synthetic routes include:

-

Catalytic Semihydrogenation: The partial reduction of an alkyne precursor, 2-phenyl-2-butyne, using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline). This method promotes syn-addition of hydrogen across the triple bond, yielding the cis-alkene.

-

Wittig Reaction: The reaction of a stabilized phosphorus ylide with a ketone can be tailored to favor the Z-alkene.

-

Elimination Reactions: Base-induced elimination from a suitable precursor, such as a 2-phenylbutane derivative with a leaving group at the 3-position, can also yield the target compound, though stereoselectivity may be a challenge.

Given these synthetic pathways, a primary concern during characterization is the detection and quantification of the trans-isomer. The spectroscopic techniques detailed in this guide are crucial for confirming the stereochemical integrity of the sample.

Spectroscopic Analysis Workflow

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of cis-2-Phenyl-2-butene. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

Caption: Workflow for the spectroscopic characterization of cis-2-Phenyl-2-butene.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of protons in a molecule, their connectivity through spin-spin coupling, and their relative numbers via integration. For cis-2-Phenyl-2-butene, we expect to see distinct signals for the aromatic protons and the two different methyl groups.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for cis-2-Phenyl-2-butene, typically recorded in a deuterated solvent like CDCl₃ with Tetramethylsilane (TMS) as an internal standard (δ 0.00).[4]

| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

| Aromatic (H-Ar) | 7.1 - 7.4 | Multiplet | 5H | - | Protons on the phenyl ring experience deshielding due to the ring current effect.[5] |

| Vinylic (H-C=) | 5.5 - 5.8 | Quartet | 1H | ~7.0 | The vinylic proton is coupled to the three protons of the adjacent methyl group (CH₃-CH=). |

| Allylic (CH₃) | 2.0 - 2.2 | Singlet | 3H | - | This methyl group is attached to the same carbon as the phenyl group and shows no coupling to the vinylic proton. Its cis-relationship to the other methyl group places it in a unique chemical environment. |

| Vinylic (CH₃) | 1.6 - 1.8 | Doublet | 3H | ~7.0 | This methyl group is coupled to the vinylic proton, resulting in a doublet. |

Interpretation Insights